

Introduction: The Role of Proline in Peptide Science

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Compound of Interest

Compound Name: *Fmoc-DL-Pro-OH*

Cat. No.: *B7788299*

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In the landscape of peptide chemistry, proline stands as a unique building block. Its secondary amine, incorporated into a five-membered pyrrolidine ring, imposes significant conformational constraints on the peptide backbone, disrupting secondary structures like α -helices and β -sheets and promoting the formation of β -turns and polyproline helices.[1][2] This structural rigidity is a powerful tool for researchers and drug developers, enabling the design of peptides with enhanced stability, receptor affinity, and specific biological activities. The N- α -Fmoc (9-fluorenylmethoxycarbonyl) protected form of proline, Fmoc-Pro-OH, is a cornerstone reagent for introducing this imino acid via Solid-Phase Peptide Synthesis (SPPS).[3][4]

This guide focuses specifically on **Fmoc-DL-Pro-OH** (CAS 71989-31-6), the racemic mixture of D- and L-proline derivatives. While the vast majority of therapeutic and biological peptide synthesis utilizes enantiomerically pure L-amino acids, the strategic application of a racemic mixture presents distinct possibilities in discovery and materials science. We will delve into the core physicochemical properties, detailed synthetic protocols, and the critical implications of employing a racemic building block in advanced peptide synthesis.

Physicochemical Characteristics

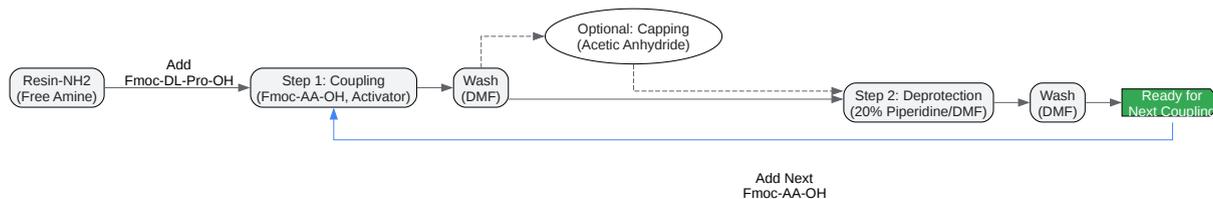
Fmoc-DL-Pro-OH is a white to off-white crystalline powder that is readily soluble in common SPPS solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[5][6] Its fundamental properties are summarized below.

Property	Value	Source
CAS Number	71989-31-6	[7]
Molecular Formula	C ₂₀ H ₁₉ NO ₄	[7][8]
Molecular Weight	337.37 g/mol	[7][8][9]
Melting Point	117-118 °C	[5][6][9]
Appearance	White to light yellow crystal powder	[5]
Storage	Store below +30°C, protect from light	[5][6][9]

The quality of Fmoc-amino acid reagents is paramount for successful synthesis. High-purity reagents should have minimal levels of contaminants such as free amino acids, dipeptides, and residual solvents like ethyl acetate, which can hydrolyze to acetic acid and cause premature chain termination.

The Core Application: Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the dominant methodology for peptide synthesis, prized for its efficiency and use of milder reaction conditions compared to the alternative Boc-based chemistry.[3][4][10] The synthesis is a cyclical process involving the sequential addition of N- α -Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.



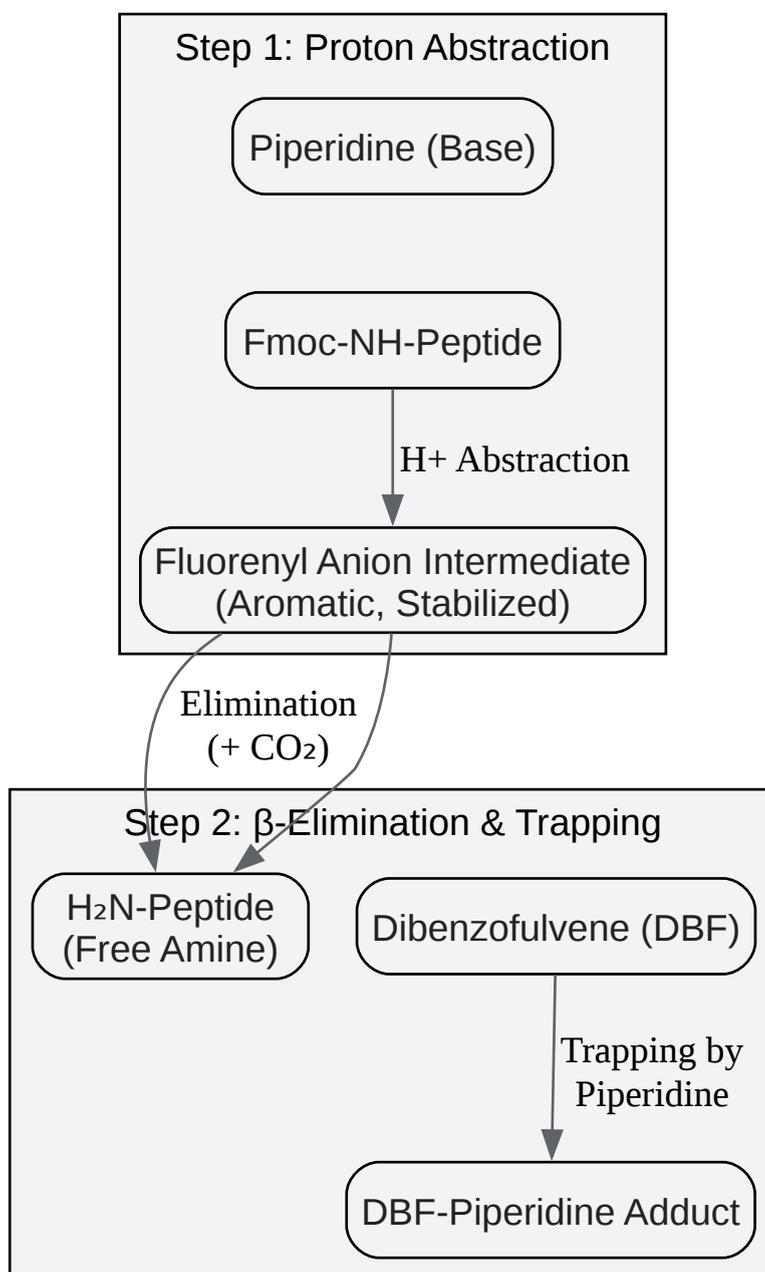
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Caption: General workflow for one cycle of Fmoc-SPPS.

The Mechanism of Fmoc Deprotection

The lability of the Fmoc group to basic conditions is the linchpin of this synthetic strategy.[4] Deprotection is typically achieved using a 20% solution of a secondary amine, most commonly piperidine, in DMF.[10] The process occurs via a two-step β -elimination mechanism:

- **Proton Abstraction:** The base removes the acidic proton from the C9 position of the fluorenyl ring system.[10] This is the rate-limiting step. The resulting fluorenyl anion is stabilized by its aromaticity, conforming to Hückel's rule.[11]
- **β -Elimination and Trapping:** The stabilized anion undergoes elimination, releasing CO₂ and the free amine of the peptide chain. This generates a highly reactive dibenzofulvene (DBF) intermediate, which is immediately trapped by the secondary amine (piperidine) to form a stable adduct, driving the reaction to completion.[10][12]



Fmoc Deprotection Mechanism

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